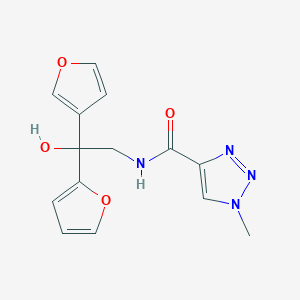

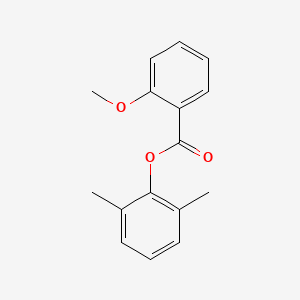

![molecular formula C19H18N2O4 B2549798 N1-([2,3'-双呋喃]-5-基甲基)-N2-(1-苯乙基)草酰胺 CAS No. 2034342-96-4](/img/structure/B2549798.png)

N1-([2,3'-双呋喃]-5-基甲基)-N2-(1-苯乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide" is a derivative of oxalamide, which is a class of compounds known for their potential applications in various chemical reactions and pharmaceuticals. Oxalamides, such as N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been shown to enhance catalytic activity in copper-catalyzed coupling reactions . These compounds are of interest due to their ability to act as ligands and facilitate the formation of pharmaceutically important building blocks .

Synthesis Analysis

The synthesis of oxalamide derivatives typically involves nucleophilic addition-elimination reactions, as demonstrated in the synthesis of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide . A similar approach may be applicable to the synthesis of "N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide". The synthesis of related compounds has been achieved through one-pot synthetic approaches, which are operationally simple and high yielding, providing a useful methodology for the synthesis of oxalamide derivatives .

Molecular Structure Analysis

The molecular structure of oxalamide derivatives can vary, with some exhibiting polymorphism as seen in N,N'-bis(pyridin-3-ylmethyl)oxalamide . The conformation of the oxalamide core and the orientation of substituent groups can significantly influence the molecular packing and the formation of supramolecular structures through hydrogen bonding .

Chemical Reactions Analysis

Oxalamide derivatives are known to participate in various chemical reactions, particularly as ligands in catalytic processes. For instance, BFMO has been used to promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines . The ability of oxalamide ligands to facilitate coupling reactions at low catalyst loadings and temperatures is a notable feature that underscores their utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonding motifs and soft interactions can lead to the formation of helical supramolecular assemblies, as observed in the case of N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide . The crystalline structure, thermal stability, and solubility of these compounds are key properties that can be characterized using techniques such as X-ray crystallography, IR spectroscopy, and thermogravimetric analysis .

科学研究应用

催化应用

包括类似于 N1-([2,3'-双呋喃]-5-基甲基)-N2-(1-苯乙基)草酰胺的结构在内的草酰胺衍生物据报道可以增强各种化学反应中的催化活性。例如,N,N'-双草酰胺的使用已被证明可以显著促进铜催化的苯胺和环状仲胺的 N-芳基化,证明了这些化合物通过催化促进复杂合成过程的潜力 (Bhunia, Ma, & Kumar, 2017)。

材料科学

在材料科学中,草酰胺化合物因其在改性和提高材料性能方面的作用而被探索。例如,N1,N1ʹ-(乙烷-1,2-二基)双(N2-苯基草酰胺) (OXA) 已被研究其对聚(L-乳酸) (PLLA) 的成核作用,极大地影响了特定热和剪切条件下 PLLA/OXA 样品的结晶行为。这项研究表明草酰胺衍生物在开发具有定制结晶性能的材料以用于高级应用方面的潜力 (Shen, Ma, Yu, Dong, & Chen, 2016)。

合成化学

在合成化学中,草酰胺衍生物的灵活性和反应性允许开发新的合成方法。一项研究展示了草酰胺催化剂促进的(杂)芳基氯化物和酰胺的铜催化偶联反应的使用,突出了这些化合物在构建复杂分子中的效用。这种方法为合成具有潜在药物应用的多种有机化合物开辟了途径 (De, Yin, & Ma, 2017)。

属性

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-13(14-5-3-2-4-6-14)21-19(23)18(22)20-11-16-7-8-17(25-16)15-9-10-24-12-15/h2-10,12-13H,11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAOTQUYZQMAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549716.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)

![N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2549722.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)

![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)